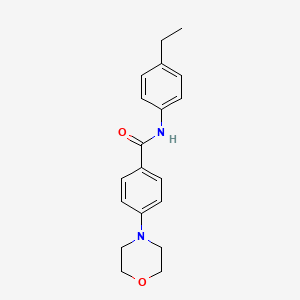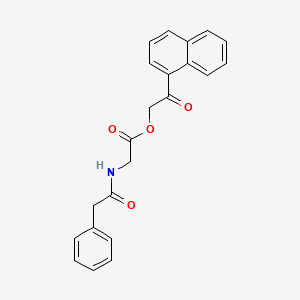![molecular formula C24H22N2OS2 B4583384 2-(benzylthio)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4583384.png)
2-(benzylthio)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of thienopyrimidinones typically involves condensation reactions, nucleophilic substitutions, and cyclization processes. For example, Elmuradov et al. (2011) described the synthesis of 2,3-dimethyl- and variously substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones through the reaction with aromatic aldehydes and furfural in the presence of NaOH, demonstrating a method that could potentially be adapted for the synthesis of the compound (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Molecular Structure Analysis
The molecular structure of thienopyrimidinones, including our compound of interest, is characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, often substituted with various groups that influence its chemical behavior and physical properties. The crystal structure determination and theoretical studies, like those conducted by Chen and Liu (2019) on related derivatives, help in understanding the influence of structural modifications on molecular geometry, conformation, and potential intermolecular interactions (Chen & Liu, 2019).
Chemical Reactions and Properties
The chemical reactivity of thienopyrimidinones encompasses a range of reactions including nucleophilic substitution, condensation, and cycloaddition. These reactions are crucial for the functionalization of the molecule and the introduction of various substituents, which can significantly alter its chemical properties and biological activity. Gomha (2009) explored the reactivity of benzothieno[2,3-d]pyrimidin-4-one derivatives with hydrazonoyl halides, demonstrating the synthetic versatility of this scaffold (Gomha, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Researchers have synthesized new bioactive derivatives, including various thienopyrimidinones and thienopyrimidines, demonstrating significant anti-inflammatory, CNS depressant, and antimicrobial activities. These compounds are characterized by their complex chemical structures and potential therapeutic applications (Ashalatha et al., 2007).
Another study focused on the synthesis, characterization, and evaluation of antimicrobial activities of substituted tricyclic compounds, highlighting the importance of these chemical structures in developing new antimicrobial agents (Mittal et al., 2011).
Chemical Properties and Synthesis Techniques
The condensation of various substituted thienopyrimidinones with aromatic aldehydes was investigated, contributing to the understanding of the chemical properties and potential applications of these compounds in medicinal chemistry (Elmuradov et al., 2011).
A study on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines compared their properties with positionally isomeric thienopyrimidinones, providing insights into the effects of sulfur atom positioning on biological activities (Zadorozhny et al., 2010).
Antimicrobial and Antifungal Applications
Research has also explored the reactivity of specific pyrido and thienopyrimidinones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems with promising antimicrobial activity (Sirakanyan et al., 2015).
Another significant area of research has been the synthesis and study of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents, demonstrating the potential of these compounds in treating infections and inflammation (Tolba et al., 2018).
Propiedades
IUPAC Name |
10-benzylsulfanyl-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS2/c27-23-21-19-12-7-13-20(19)29-22(21)25-24(28-16-18-10-5-2-6-11-18)26(23)15-14-17-8-3-1-4-9-17/h1-6,8-11H,7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPJCNDAQKLVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4583313.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)

![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)
![3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4583331.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4583353.png)
![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]morpholine](/img/structure/B4583355.png)
![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate](/img/structure/B4583359.png)
![methyl 4-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4583367.png)
![N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4583376.png)
![4-methyl-N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4583378.png)
![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B4583411.png)